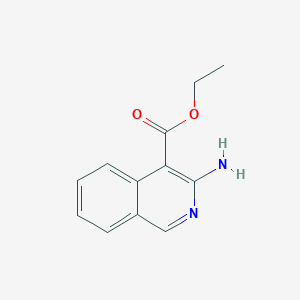

Ethyl 3-aminoisoquinoline-4-carboxylate

Description

Overview of Isoquinoline (B145761) as a Privileged Heterocyclic Scaffold in Chemical Research

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a privileged structure in the field of chemical research, particularly in medicinal chemistry. nih.govnbinno.com This designation stems from its prevalence as a core component in a vast number of natural products, most notably isoquinoline alkaloids like papaverine (B1678415) and morphine, which exhibit significant physiological effects. thieme-connect.de The structural and electronic properties of the isoquinoline nucleus make it an ideal scaffold for the design of therapeutic agents. nbinno.com

The versatility of the isoquinoline scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Research has demonstrated that compounds containing the isoquinoline moiety possess anticancer, antimicrobial, anti-inflammatory, antimalarial, and antihypertensive properties, among others. nih.govresearchgate.netnih.gov This diverse bioactivity has made the synthesis of isoquinoline derivatives a focal point for organic and medicinal chemists aiming to discover new drugs. nih.gov The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the development of new bioactive molecules. nih.govorganic-chemistry.org

Historical Development and Emerging Significance of 3-Aminoisoquinoline Derivatives

Within the broader class of isoquinoline compounds, derivatives featuring an amino group at the 3-position have garnered specific and increasing attention. Historically, research into 3-aminoisoquinolines has been driven by the search for novel therapeutic agents. For instance, early investigations explored their potential as antimalarial drugs, leading to the synthesis and evaluation of various substituted 3-aminoisoquinoline analogs. acs.orglookchem.com These studies established a foundation for understanding the structure-activity relationships within this subclass of compounds.

More recently, the significance of 3-aminoisoquinoline derivatives has expanded, with a particular focus on their application in oncology. univ.kiev.ua The 3-aminoisoquinoline core is now considered an attractive template for the development of potential anticancer agents. univ.kiev.ua Studies have shown that modifying the 3-amino group and introducing various substituents elsewhere on the isoquinoline ring can lead to compounds with significant antiproliferative activity against various cancer cell lines. univ.kiev.ua The ability to readily modify the amino group makes this scaffold a versatile platform for creating libraries of compounds for biological screening, further cementing its emerging role in modern drug discovery. The development of partially hydrogenated 3-aminoisoquinolines has also opened new avenues, with these compounds showing potential as neuroleptic, antiarrhythmic, and antibacterial agents. sci-hub.se

Rationale for Comprehensive Academic Investigation of Ethyl 3-Aminoisoquinoline-4-carboxylate

The specific compound, this compound, is a subject of comprehensive academic investigation primarily due to its role as a highly versatile synthetic intermediate. Its structure incorporates three key features that make it a valuable building block for constructing more complex, polycyclic heterocyclic systems: the reactive amino group at the C-3 position, the ester functional group at the C-4 position, and the isoquinoline core itself.

The strategic placement of the amino and carboxylate groups allows for a variety of subsequent chemical transformations. The amino group can act as a nucleophile or be diazotized to introduce other functionalities, while the ester can participate in reactions such as amidation, hydrolysis, or reduction. This dual functionality enables chemists to use this compound as a precursor in cyclization reactions to build fused heterocyclic systems. For example, related structures like ethyl 3-amino-1H-pyrazole-4-carboxylate are used in diazotization and coupling reactions to create fused pyrazolo[5,1-c] acs.orglookchem.comuniv.kiev.uatriazine derivatives. researchgate.net By analogy, the academic interest in this compound is driven by its potential to serve as a starting material for novel, pharmacologically relevant scaffolds, such as quinoline-fused systems, which are known to possess a wide range of biological activities. researchgate.netbeilstein-journals.org The investigation of its synthesis and reactivity is therefore crucial for expanding the chemical space accessible to medicinal chemists for the development of new therapeutic agents.

Compound Data

Below is a table summarizing key identifiers for the primary compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Structure | Isoquinoline ring with an amino group at position 3 and an ethyl carboxylate group at position 4 |

| Key Functional Groups | Aromatic Amine, Ester |

| Role in Research | Synthetic Intermediate, Building Block for Heterocyclic Synthesis |

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 3-aminoisoquinoline-4-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3,(H2,13,14) |

InChI Key |

KKKKSYKCWKWFQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Aminoisoquinoline 4 Carboxylate

Transformations Involving the Amino Group

The primary amino group at the C-3 position of the isoquinoline (B145761) ring is a key site for a variety of chemical transformations, including amination reactions to form a range of derivatives and diazotization reactions that open pathways to further functionalization.

Amination Reactions and Derivatives

The nucleophilic nature of the 3-amino group allows for straightforward reactions with various electrophiles to yield a wide array of N-substituted derivatives. Common transformations include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary and tertiary amines, and sulfonamides, respectively.

Acylation: The reaction of ethyl 3-aminoisoquinoline-4-carboxylate with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily affords the corresponding N-acyl derivatives. These amides are often stable, crystalline solids and are important intermediates in the synthesis of more complex molecules.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. The reaction may proceed to give a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) is often a more effective method.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This reaction is useful for introducing a variety of sulfonyl groups, which can influence the biological activity and physicochemical properties of the parent molecule.

| Derivative Type | Reagent Example | Product |

| Amide | Acetyl chloride | Ethyl 3-acetamidoisoquinoline-4-carboxylate |

| Secondary Amine | Iodomethane | Ethyl 3-(methylamino)isoquinoline-4-carboxylate |

| Sulfonamide | p-Toluenesulfonyl chloride | Ethyl 3-(tosylamino)isoquinoline-4-carboxylate |

Reactions Leading to Diazonium Salts and Subsequent Transformations

The diazotization of the 3-amino group, by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), furnishes a highly reactive diazonium salt. This intermediate is typically not isolated but is used directly in subsequent reactions to introduce a variety of substituents at the 3-position.

Sandmeyer Reaction: The diazonium salt can be converted to a range of 3-substituted isoquinolines via the Sandmeyer reaction. wikipedia.org This involves treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, to introduce chloro, bromo, or cyano groups, respectively. wikipedia.org These halogenated and cyano-substituted isoquinolines are valuable precursors for further synthetic modifications.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically converted to the more stable tetrafluoroborate (B81430) salt, which upon heating, undergoes decomposition to yield the 3-fluoro-isoquinoline derivative.

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to the replacement of the diazonium group with a hydroxyl group, yielding ethyl 3-hydroxyisoquinoline-4-carboxylate.

| Reaction Name | Reagent(s) | Product |

| Sandmeyer (Chlorination) | NaNO₂, HCl; CuCl | Ethyl 3-chloroisoquinoline-4-carboxylate |

| Sandmeyer (Bromination) | NaNO₂, HBr; CuBr | Ethyl 3-bromoisoquinoline-4-carboxylate |

| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄; CuCN | Ethyl 3-cyanoisoquinoline-4-carboxylate |

| Schiemann Reaction | NaNO₂, HBF₄; heat | Ethyl 3-fluoroisoquinoline-4-carboxylate |

| Hydroxylation | NaNO₂, H₂SO₄; H₂O, heat | Ethyl 3-hydroxyisoquinoline-4-carboxylate |

Modifications and Reactions of the Ethyl Ester Moiety

The ethyl ester group at the C-4 position provides another handle for the chemical modification of the molecule, allowing for hydrolysis, transesterification, reduction, and nucleophilic additions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-aminoisoquinoline-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidic workup, is a common method. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

Transesterification: By heating the ethyl ester in the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. This reaction is useful for modifying the ester moiety to alter the solubility and other properties of the molecule.

Reduction and Nucleophilic Additions to the Ester

Reduction: The ester group can be reduced to a primary alcohol, (3-aminoisoquinolin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. byjus.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. youtube.com

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon of the ester. Typically, this reaction proceeds with the addition of two equivalents of the organometallic reagent to yield a tertiary alcohol after an acidic workup. This allows for the introduction of two identical alkyl or aryl groups at the carbon atom that was formerly part of the ester.

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | 1. NaOH(aq), heat; 2. HCl(aq) | 3-Aminoisoquinoline-4-carboxylic acid |

| Transesterification | CH₃OH, H⁺ (cat.), heat | Mthis compound |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (3-Aminoisoquinolin-4-yl)methanol |

| Grignard Addition | 1. 2 equiv. CH₃MgBr, Et₂O; 2. H₃O⁺ | 2-(3-Aminoisoquinolin-4-yl)propan-2-ol |

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The electron-donating amino group at C-3 and the electron-withdrawing carboxylate group at C-4 will direct incoming electrophiles and nucleophiles to specific positions on the benzene (B151609) ring portion of the isoquinoline.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the ester group is a deactivating group and a meta-director. In the context of the isoquinoline ring, electrophilic substitution is generally expected to occur on the benzene ring at positions C-5, C-6, C-7, or C-8. The strong activating effect of the amino group is likely to direct incoming electrophiles primarily to the C-6 and C-8 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common on the isoquinoline ring unless there is a good leaving group present, such as a halogen, and the ring is activated by strongly electron-withdrawing groups. For instance, if a halogen were present at the C-1 position, it could be susceptible to displacement by nucleophiles. The presence of the electron-withdrawing ester group may slightly facilitate such reactions.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-amino-6-nitroisoquinoline-4-carboxylate and/or Ethyl 3-amino-8-nitroisoquinoline-4-carboxylate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-amino-6-bromoisoquinoline-4-carboxylate and/or Ethyl 3-amino-8-bromoisoquinoline-4-carboxylate |

Introduction of Substituents at C-1, C-3, C-4 Positions

The reactivity of the isoquinoline ring is significantly influenced by the electron-withdrawing effect of the ring nitrogen, which deactivates the nucleus towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C-1 position. youtube.com The existing amino and carboxylate groups on this compound further modulate the reactivity of the core.

C-1 Position: The C-1 position in isoquinolines is the most susceptible to nucleophilic substitution. youtube.comiust.ac.ir In reactions like the Chichibabin amination, isoquinoline reacts with potassium amide to yield 1-aminoisoquinoline. iust.ac.ir If a good leaving group, such as a halogen, is present at C-1, it can be readily displaced by a wide range of nucleophiles. This position's high reactivity makes it a primary target for introducing carbon-based or heteroatom substituents via cross-coupling reactions.

C-3 Position: In the title compound, the C-3 position is already substituted with an amino group. Further derivatization at this site typically involves reactions of the amine itself, such as acylation, alkylation, or diazotization, which can then be followed by substitution reactions (e.g., Sandmeyer reaction). nih.gov The amino group, being an activating group, can also influence the reactivity of other positions on the ring.

C-4 Position: The C-4 position is adjacent to both the amino and the ester functionalities. Direct substitution at this position on the unsubstituted isoquinoline ring is less common than at C-1. However, functionalization can be achieved through strategies involving ortho-lithiation directed by a substituent at C-3, followed by trapping with an electrophile. nih.gov A recently developed method for C-4 alkylation of isoquinolines involves a temporary dearomatization strategy, where the isoquinoline combines with a nucleophilic reagent (like benzoic acid) at C-1, allowing the resulting 1,2-dihydroisoquinoline (B1215523) intermediate to react as a nucleophile at C-4 with electrophiles like vinyl ketones. acs.org

Table 1: Reactivity and Derivatization at C-1, C-3, and C-4 Positions

| Position | Inherent Reactivity | Example Derivatization Strategies |

|---|---|---|

| C-1 | Highly activated towards nucleophilic attack. | Nucleophilic aromatic substitution (SNAr) of a 1-halo-isoquinoline; Chichibabin amination; Palladium-catalyzed cross-coupling. youtube.comiust.ac.ir |

| C-3 | Site of the existing amino group. | Acylation/alkylation of the amine; Diazotization followed by Sandmeyer-type reactions. nih.gov |

| C-4 | Less reactive towards direct substitution. | ortho-Metalation directed by C-3 substituent; Temporary dearomatization followed by reaction with electrophiles. nih.govacs.org |

Bond Formations at C1–N2 and C3–N2 Atoms

The C1–N2 and C3–N2 bonds are integral to the isoquinoline's heterocyclic ring. Strategies involving the formation of new bonds with these atoms typically lead to the construction of novel fused heterocyclic systems, significantly expanding the chemical diversity of the scaffold.

This often involves intramolecular cyclization reactions where substituents, pre-installed at key positions, react with one of the ring atoms. For instance, a derivative of this compound bearing a suitable electrophilic side chain at the C-1 position could undergo an intramolecular nucleophilic attack from the C-3 amino group. This cyclization would forge a new ring, creating a polycyclic system fused across the C3–N2–C1 segment of the original isoquinoline core.

Similarly, derivatization of the N-2 nitrogen to introduce a reactive side chain could set the stage for a subsequent cyclization involving a substituent at either the C-1 or C-3 position. Such strategies are fundamental in the synthesis of complex alkaloids and other biologically active molecules where the isoquinoline unit is embedded within a larger, more intricate ring system.

Cross-Coupling Reactions and Functionalization (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic cores like isoquinoline.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide or triflate, is particularly effective. libretexts.org For a derivative of this compound to be used in a Suzuki-Miyaura reaction, a halide (commonly I, Br) or a triflate leaving group would need to be present on the isoquinoline core. The reactivity of such leaving groups follows the general trend I > Br > OTf >> Cl. libretexts.org

The regioselectivity of these couplings is a key consideration. Halogens at the C-1 position of isoquinoline are generally more reactive than those at other positions in the pyridine ring. For instance, in 1,3-dihaloisoquinolines, cross-coupling reactions often occur selectively at C-1. This allows for sequential functionalization, first at the more reactive C-1 site, followed by a subsequent coupling at the C-3 site under different conditions.

A novel extension of this methodology is the aminative Suzuki-Miyaura coupling . snnu.edu.cnnih.gov This reaction uniquely incorporates a formal nitrene insertion process, transforming the traditional carbon-carbon bond formation into a carbon-nitrogen-carbon bond formation. snnu.edu.cnnih.gov This innovative approach joins the starting materials of a Suzuki coupling to produce diarylamines instead of biaryls, opening new avenues for derivatization. snnu.edu.cn

Table 2: Example Conditions for Suzuki-Miyaura Coupling on Heterocyclic Scaffolds

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)2, Pd(PPh3)4, Palladacycles | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org |

| Ligand | PPh3, bulky phosphines (e.g., SPhos) | Stabilizes the palladium center and enhances its reactivity, especially for less reactive chlorides. libretexts.org |

| Base | K2CO3, NaOH, TlOH | Activates the organoboron species for transmetalation. libretexts.org |

| Solvent | THF, H2O, Toluene, DMF | Solubilizes reactants and influences reaction kinetics. |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the carbon fragment to be coupled to the isoquinoline core. |

Oxidative and Reductive Transformations of the Isoquinoline Core

The isoquinoline nucleus can undergo both oxidative and reductive transformations, leading to significant structural modifications and providing access to different classes of compounds.

Oxidative Transformations: The nitrogen atom (N-2) in the isoquinoline ring is susceptible to oxidation, typically by peroxy acids like peracetic acid, to form the corresponding Isoquinoline N-oxide. uop.edu.pk This N-oxide derivative can then serve as a substrate for further reactions. Under more vigorous oxidative conditions, such as with alkaline potassium permanganate, the isoquinoline ring system can be cleaved. This degradation typically breaks open the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid), confirming the fusion of a pyridine and benzene ring. uop.edu.pk

Reductive Transformations: The pyridine ring of the isoquinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation, often using catalysts like palladium or platinum under hydrogen pressure, selectively reduces the heterocyclic portion to yield 1,2,3,4-tetrahydroisoquinolines. researchgate.net This saturated heterocyclic core is a common feature in many natural products and pharmaceuticals.

Reductive alkylation offers a method to both reduce the ring and introduce a substituent simultaneously. For example, treating isoquinoline with an aldehyde (e.g., benzaldehyde) or a ketone in the presence of a reducing agent can lead to the formation of N-alkylated and/or C-4-alkylated 1,2,3,4-tetrahydroisoquinolines. rsc.org

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagents | Product Type |

|---|---|---|

| N-Oxidation | Peracetic acid | Isoquinoline N-oxide. uop.edu.pk |

| Oxidative Cleavage | Alkaline KMnO4 | Pyridine-3,4-dicarboxylic acid. uop.edu.pk |

| Ring Reduction | H2 / Pd or Pt catalyst | 1,2,3,4-Tetrahydroisoquinoline. researchgate.net |

| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | N- and/or C-4 alkylated 1,2,3,4-tetrahydroisoquinolines. rsc.org |

Advanced Characterization Techniques for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Ethyl 3-aminoisoquinoline-4-carboxylate, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring, the amine (NH₂) protons, and the protons of the ethyl ester group. Aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns (singlets, doublets, triplets) indicating their positions and coupling to adjacent protons. The ethyl group would present a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. oregonstate.edu The amine protons often appear as a broad singlet whose chemical shift can vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. publish.csiro.aucdnsciencepub.com Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would feature signals for the nine carbons of the isoquinoline ring system, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbonyl carbon is typically found far downfield (δ 160-180 ppm), while aromatic carbons resonate in the δ 110-150 ppm range. cdnsciencepub.comnih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of these signals. COSY identifies protons that are coupled to each other, while HSQC correlates directly attached proton and carbon atoms, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic CH | ¹H | 7.0 – 9.0 | s, d, t, m |

| Amine NH₂ | ¹H | Variable (e.g., 4.0 - 6.0) | broad s |

| Ester CH₂ | ¹H | ~4.4 | q |

| Ester CH₃ | ¹H | ~1.4 | t |

| Aromatic C | ¹³C | 110 – 150 | - |

| Ester C=O | ¹³C | 165 – 175 | - |

| Ester OCH₂ | ¹³C | ~60 | - |

| Ester CH₃ | ¹³C | ~14 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns. libretexts.orgwikipedia.org For this compound (molecular formula: C₁₂H₁₂N₂O₂), the nominal molecular weight is 216 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and validation of the molecular formula. The exact mass of the molecule can be calculated and compared to the experimentally measured value, typically confirming the formula with a high degree of confidence.

In the mass spectrum, the molecule would be expected to ionize, often by protonation to form the [M+H]⁺ ion. The fragmentation pattern, generated by the dissociation of the energetically unstable molecular ion, offers structural clues. wikipedia.orgmiamioh.edu For this compound, characteristic fragmentation would likely involve the loss of neutral fragments from the ethyl ester group, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄), and cleavages associated with the stable isoquinoline ring system. nih.govnih.gov

Table 2: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₂H₁₃N₂O₂]⁺ | 217.0972 |

| [M]⁺ | [C₁₂H₁₂N₂O₂]⁺ | 216.0893 |

| [M-C₂H₅]⁺ | [C₁₀H₇N₂O₂]⁺ | 187.0502 |

| [M-OC₂H₅]⁺ | [C₁₀H₇N₂O]⁺ | 171.0553 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

For this compound, an SCXRD analysis would confirm the planarity of the isoquinoline ring system and determine the conformation of the ethyl carboxylate group relative to the ring. Crucially, this technique elucidates the intermolecular interactions that govern how molecules pack together in the crystal lattice. mdpi.comias.ac.in The primary amine group (N-H) is a strong hydrogen bond donor, while the ester carbonyl oxygen and the isoquinoline ring nitrogen are potential hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds is expected to be a dominant feature of the crystal packing. cetjournal.itresearchgate.net Additionally, π-π stacking interactions between the flat, aromatic isoquinoline rings are likely to play a significant role in stabilizing the crystal structure.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | Amine (N-H) | Carbonyl (C=O) | A strong, directional interaction influencing crystal packing. |

| Hydrogen Bonding | Amine (N-H) | Ring Nitrogen (C=N) | Another potential strong interaction contributing to the supramolecular assembly. |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Attractive, noncovalent interactions between parallel aromatic rings. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and highly effective for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. kurouskilab.comrsc.org

The IR spectrum of this compound would be expected to show several key absorption bands. The primary amine (-NH₂) group typically displays two distinct stretching bands in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands, including C-O ester stretches and various ring vibrations, which are unique to the molecule.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring system, which often yield strong Raman signals.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch | Primary Amine | 3300 – 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Isoquinoline Ring | 3000 – 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2850 – 2980 | Medium-Weak |

| C=O Stretch | Ester Carbonyl | 1700 – 1730 | Strong |

| C=C/C=N Stretch | Aromatic Ring | 1450 – 1620 | Medium-Strong |

| C-O Stretch | Ester | 1100 – 1300 | Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties and Electronic States

Electronic spectroscopy, including UV-Vis absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure and optical properties of a molecule. UV-Vis spectroscopy measures the transitions of electrons from ground to excited states upon absorption of ultraviolet or visible light. questjournals.org

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated isoquinoline aromatic system. researchgate.netrsc.org Compared to unsubstituted isoquinoline, the presence of the electron-donating amino group is likely to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nist.gov

Many isoquinoline derivatives, particularly those with amino substituents, are known to be fluorescent. nih.govresearching.cn Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may relax to the ground state by emitting a photon. This emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. mdpi.com Fluorescence spectroscopy can therefore be used to characterize the emissive properties and excited electronic states of the compound. nih.govresearchgate.net

Table 5: Predicted Electronic Spectroscopy Properties for this compound

| Property | Technique | Expected Range | Description |

| Absorption Maxima (λmax) | UV-Vis Absorption | 250 – 400 nm | Corresponds to π → π* electronic transitions in the conjugated system. |

| Emission Maxima (λem) | Fluorescence Emission | > λmax (e.g., 380 - 500 nm) | Wavelength of light emitted from the excited state; dependent on solvent polarity. |

| Stokes Shift | Absorption & Emission | λem - λmax | The difference in energy between absorption and emission maxima. |

Theoretical and Computational Chemistry Investigations of Ethyl 3 Aminoisoquinoline 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and energetic stability of molecules. scienceopen.com Methods like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate vibrational frequencies. researchgate.net For Ethyl 3-aminoisoquinoline-4-carboxylate, these calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The electronic properties are often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. rsc.org A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Another key output is the Molecular Electrostatic Potential (MEP) surface, which maps the charge distribution. The MEP surface uses a color scale to visualize regions of electron density, with red indicating electron-rich areas (potential nucleophilic or hydrogen bond acceptor sites) and blue indicating electron-poor areas (potential electrophilic sites). For this compound, the MEP would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the carbonyl oxygen, and a positive potential around the amino group's hydrogens.

Table 1: Representative DFT-Calculated Properties for a Heterocyclic Scaffold Similar to this compound

(Data are illustrative, based on findings for related heterocyclic systems)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Molecular polarity |

Molecular Dynamics and Conformational Analysis

While quantum calculations describe a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational dynamics and flexibility of molecules over time. mdpi.comnih.gov By simulating the movements of atoms according to classical mechanics, MD can explore the accessible conformational space of a molecule. semanticscholar.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Behavior from MD |

|---|---|---|

| C3-C4-C(carbonyl)-O(ester) | Rotation of the entire carboxylate group relative to the isoquinoline ring | Likely to be near planar (0° or 180°) to maximize conjugation, with some flexibility. |

| C4-C(carbonyl)-O(ester)-CH2 | Rotation around the C-O ester bond | Can adopt different stable rotamers (e.g., syn or anti). |

| C(carbonyl)-O(ester)-CH2-CH3 | Rotation of the terminal ethyl group | Generally flexible with multiple low-energy conformations. |

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. nih.gov By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack. As mentioned, the MEP surface provides a qualitative guide to reactive sites. rsc.org More quantitative measures are derived from Fukui functions, which use the electron densities of the neutral, anionic, and cationic species to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack, respectively.

For this compound, the amino group at the C3 position is expected to be a primary nucleophilic site, susceptible to reactions like acylation or alkylation. The isoquinoline ring system itself can undergo electrophilic aromatic substitution, and computational models can predict the regioselectivity of such reactions. The carbonyl carbon of the ester is an electrophilic site.

Furthermore, computational modeling can map out entire reaction pathways. By locating the transition state (TS) structures connecting reactants to products, the activation energy (Ea) of a reaction can be calculated. nih.gov This allows for the comparison of different potential mechanisms and the prediction of reaction kinetics, providing a theoretical foundation for designing synthetic routes. nih.gov

In Silico Approaches to Structure-Activity Relationship (SAR) Analysis

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. japsonline.comresearchgate.net In silico methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are vital for exploring the SAR of isoquinoline derivatives and guiding the design of new therapeutic agents. nih.govnih.gov

3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D properties (steric, electrostatic, hydrophobic fields). nih.govscielo.org.mx For a series of this compound derivatives, a 3D-QSAR model could identify which regions of the molecule are sensitive to modification. For example, such models might reveal that bulky substituents on the amino group decrease activity (negative steric influence), while electron-withdrawing groups on the isoquinoline ring enhance it (electrostatic influence). scielo.org.mx

Molecular docking predicts the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies with this compound could screen it against various protein targets, predict its binding affinity, and identify key interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. Such studies on related isoquinoline derivatives have successfully guided the optimization of inhibitors for targets like Aldo-Keto Reductase 1C3 (AKR1C3) and P-glycoprotein. japsonline.comnih.gov

Table 3: Summary of In Silico SAR Findings for Isoquinoline Scaffolds

(Based on published QSAR and docking studies on related derivatives) japsonline.comnih.govscielo.org.mx

| Molecular Feature / Interaction | General Influence on Biological Activity | Computational Tool |

|---|---|---|

| Electrostatic Fields | Crucial for improving inhibitory activity; specific regions require positive or negative potential. | CoMFA / CoMSIA |

| Hydrophobic Fields | Important for binding; specific hydrophobic substitutions can enhance potency. | CoMSIA |

| Hydrogen Bond Donors/Acceptors | Key for anchoring the ligand in the active site of a protein target. | Molecular Docking |

| Steric Bulk | Can be favorable or unfavorable depending on the size and shape of the receptor's binding pocket. | CoMFA / Molecular Docking |

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data. DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov Predicted vibrational frequencies are often systematically scaled to correct for anharmonicity and methodological approximations, typically resulting in excellent agreement with experimental FT-IR spectra. nih.gov Similarly, predicted ¹H and ¹³C NMR chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex spectra. rsc.org

Electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.netrsc.org Comparing the calculated UV-Vis spectrum with the experimental one can confirm the identity of a compound and provide insight into the nature of its electronic transitions (e.g., π → π* or n → π*). researchgate.net The strong correlation often found between theoretical and experimental data validates both the synthesized structure and the computational methodology used. researchgate.net

Table 4: Comparison of Experimental and Predicted Spectroscopic Data for a Representative Heterocyclic System

(Illustrative data based on published studies) researchgate.netrsc.org

| Spectroscopic Data | Experimental Value | DFT Predicted Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1705 | 1710 (scaled) | C=O stretch (ester) |

| ¹H NMR Chemical Shift (ppm) | 8.5 | 8.6 | Aromatic proton adjacent to ring N |

| UV-Vis λmax (nm) | 350 | 345 | π → π* transition |

Applications in Organic Synthesis and Materials Science

Strategic Building Block for Complex Heterocyclic Compound Synthesis

The bifunctional nature of ethyl 3-aminoisoquinoline-4-carboxylate, possessing both a nucleophilic amino group and an electrophilic ester group, renders it an important starting material for the synthesis of various fused heterocyclic systems. The isoquinoline (B145761) scaffold itself is a privileged structure in medicinal chemistry, and the ability to further elaborate on this core is of significant interest. nih.gov

One of the key applications of this compound is in cyclization reactions to form polycyclic aromatic compounds. The amino and ester groups can react with suitable bifunctional reagents to construct new rings fused to the isoquinoline core. For instance, reactions with diketones or their equivalents can lead to the formation of novel quinoxaline-fused isoquinolines. These reactions typically proceed through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization involving the ester group.

While direct and extensive research on this compound as a building block is not widely documented in publicly available literature, the general reactivity of aminocarboxylate-substituted heterocycles suggests its potential in a variety of synthetic transformations. The principles of heterocyclic synthesis indicate that this compound could be a valuable precursor for creating diverse and complex molecular scaffolds for applications in drug discovery and materials science. nih.gov

Development of Ligands for Metal Complexes and Catalysis

The nitrogen atom of the isoquinoline ring and the amino group at the 3-position of this compound can act as coordination sites for metal ions, making it a potential ligand for the formation of metal complexes. The field of coordination chemistry is vast, with metal complexes finding applications in catalysis, materials science, and medicine. frontiersin.org

Although specific research detailing the use of this compound as a ligand is limited, the broader class of amino-heterocyclic carboxylates has been explored for this purpose. The presence of both a soft nitrogen donor (amino group) and a hard oxygen donor (from the carboxylate) could allow for the formation of stable chelate rings with various transition metals. Such complexes could exhibit interesting electronic and steric properties, which are crucial for catalytic activity.

For example, similar quinoline (B57606) and isoquinoline carboxylic acid derivatives have been successfully used to synthesize oxorhenium(V) complexes that show catalytic activity in epoxidation reactions. This suggests a potential avenue for the application of this compound-derived ligands in oxidation catalysis. The specific electronic and steric environment provided by the isoquinoline core could influence the reactivity and selectivity of the metal center.

Supramolecular Chemistry: Design of Receptors and Self-Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The design of synthetic receptors for specific guest molecules is a key area within this field. The structure of this compound, with its potential for hydrogen bonding (amino group and ester) and π-π stacking (isoquinoline ring), makes it a candidate for incorporation into supramolecular architectures.

While there is a lack of specific studies on the supramolecular chemistry of this compound, the general principles of molecular recognition suggest its potential. The amino group can act as a hydrogen bond donor, while the carbonyl of the ester and the nitrogen of the isoquinoline ring can act as hydrogen bond acceptors. These functionalities could be exploited in the design of receptors for anions or neutral molecules.

Furthermore, the planar aromatic surface of the isoquinoline ring could participate in π-stacking interactions, which are crucial for the self-assembly of molecules into larger, ordered structures. By modifying the ester group with long alkyl chains or other recognition motifs, it might be possible to induce self-assembly into liquid crystalline phases or other organized supramolecular polymers.

Functional Materials: Development of Chemosensors and Optical Probes

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. The isoquinoline core is known to be a part of many fluorescent molecules. The electronic properties of the isoquinoline ring system in this compound can be modulated by the amino and ester substituents, potentially leading to interesting photophysical properties.

Although direct applications of this compound as a chemosensor are not extensively reported, related quinoline-based compounds have been successfully developed as fluorescent sensors for metal ions. mdpi.com The amino group of the target compound could serve as a binding site for metal ions, and this interaction could lead to a change in the fluorescence of the molecule, allowing for the detection of the metal ion.

The development of such sensors involves designing a molecule where the binding of an analyte perturbs the electronic structure of the fluorophore, leading to a change in its emission properties. The versatile synthetic handle provided by the ester group in this compound would allow for the attachment of various receptor units to create selective chemosensors for a range of analytes.

Pharmacological Scaffold Investigations and Biological Potential Studies in Vitro Mechanistic Focus

Design Principles for Isoquinoline-Based Bioactive Scaffolds

The isoquinoline (B145761) nucleus is considered a privileged scaffold in drug design because its derivatives have demonstrated a wide range of biological activities, targeting numerous diseases. nih.govnih.gov This structural framework is a key component in many clinically used drugs for treating cancer, infections, and cardiovascular diseases. nih.gov The design of bioactive molecules based on this scaffold often involves strategic functionalization at various positions of the ring system to optimize interactions with biological targets. rsc.org

The structure of Ethyl 3-aminoisoquinoline-4-carboxylate incorporates several key features that are significant in medicinal chemistry:

The Isoquinoline Core: Provides a rigid, planar aromatic system that can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions. numberanalytics.com

The 3-Amino Group: Introduces a basic center and a hydrogen bond donor/acceptor site, which can be crucial for anchoring the molecule within a target's binding pocket. Substitutions at the 3-position of the isoquinoline ring have been linked to anticancer activity. semanticscholar.org

The 4-Carboxylate Group: The ethyl carboxylate moiety at the C-4 position acts as a hydrogen bond acceptor and can influence the molecule's polarity, solubility, and pharmacokinetic properties. Modifications at this position are a common strategy in structure-activity relationship studies to modulate potency and selectivity. rsc.orgnih.gov

The combination of these functional groups on the isoquinoline scaffold creates a molecule with significant potential for engaging with diverse biological targets, making it an attractive candidate for further development and investigation.

In Vitro Enzyme and Receptor Binding Affinity Studies

While specific binding affinity data for this compound is not extensively detailed, the broader class of isoquinoline derivatives has been shown to interact with a variety of enzymes and receptors in vitro. The structural motifs present in this compound suggest its potential to bind to several classes of enzymes.

Isoquinoline-based molecules have been identified as inhibitors of various kinases, which are critical regulators of cellular signaling pathways. nih.gov For instance, the isoquinoline scaffold is the basis for Fasudil, a known inhibitor of Rho-associated coiled-coil kinase (ROCK). nih.gov Furthermore, derivatives have been investigated for their inhibitory effects on other kinases like Aurora A kinase. mdpi.com The amino and carboxylate groups on this compound could potentially form key hydrogen bonds and electrostatic interactions within the ATP-binding pocket of such kinases.

Other enzymes targeted by isoquinoline derivatives include topoisomerases and phosphodiesterases (PDEs). nih.govmdpi.com Some isoquinoline-based N-ethyl ureas have been found to interfere with the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication. mdpi.com The planar aromatic core of the molecule is suitable for intercalating between DNA base pairs, a mechanism often employed by topoisomerase inhibitors.

| Enzyme Class | Example of Isoquinoline-Based Inhibitor | Potential Role of this compound Moiety |

| Kinases (e.g., ROCK) | Fasudil | The scaffold can occupy the ATP-binding site; amino and carboxylate groups may form key interactions. |

| Topoisomerases | Isoquinoline-based N-ethyl ureas | The planar isoquinoline ring could intercalate with DNA, disrupting enzyme function. |

| Phosphodiesterases (PDEs) | Papaverine (B1678415) | The core structure could fit into the active site, with substituents modulating selectivity. |

Mechanistic Elucidation of Biological Interactions (e.g., ROCK Inhibition, Antimicrobial, and Anticancer Pathways In Vitro)

In vitro studies of isoquinoline derivatives have provided insights into their mechanisms of action across various therapeutic areas, including cancer, infectious diseases, and cardiovascular disorders.

ROCK Inhibition: Rho-associated kinases (ROCK I and ROCK II) are key regulators of the actin cytoskeleton and are implicated in processes like smooth muscle contraction, cell migration, and apoptosis. nih.gov Inhibition of ROCK is a therapeutic strategy for conditions like hypertension and glaucoma. nih.gov Isoquinoline derivatives are a well-established class of ROCK inhibitors. nih.gov The mechanism typically involves competitive binding at the ATP pocket of the kinase domain, preventing phosphorylation of downstream substrates. The specific substitutions on the isoquinoline ring determine the potency and selectivity of inhibition.

Antimicrobial Pathways: The antibacterial potential of isoquinoline scaffolds has been explored through various in vitro models. Natural alkaloids like berberine (B55584) have been shown to interfere with bacterial cell division by targeting the FtsZ protein. mdpi.com Other synthetic isoquinolines inhibit DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair, ultimately causing bacterial cell death. mdpi.com The investigation of this compound in this context would involve assays to determine its minimum inhibitory concentration (MIC) against various bacterial strains and subsequent mechanistic studies to identify its specific molecular target within bacterial pathways.

Anticancer Pathways: The anticancer effects of isoquinoline alkaloids are a major area of research. nih.gov These compounds can induce cancer cell death through multiple in vitro mechanisms, including:

Induction of Apoptosis: Many isoquinoline derivatives trigger programmed cell death. nih.gov This can be mediated through the activation of caspase cascades or by modulating the expression of pro- and anti-apoptotic proteins. nih.gov For example, some derivatives have been shown to induce apoptosis in non-small-cell lung cancer cells. mdpi.com

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase. nih.gov This effect is often linked to the inhibition of key cell cycle regulators or disruption of the mitotic spindle.

Inhibition of Tubulin Polymerization: Similar to other anticancer agents, certain isoquinoline derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin. nih.gov This disrupts the formation of the mitotic spindle, leading to M-phase arrest and apoptosis.

Modulation of Signaling Pathways: Isoquinolines can affect critical cancer-related signaling pathways, such as the Mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. nih.govmdpi.com

| Biological Interaction | In Vitro Mechanism | Investigated Cancer Cell Lines |

| Anticancer | Induces apoptosis, causes cell cycle arrest, inhibits tubulin polymerization. nih.govnih.gov | HeLa, HepG2, H1299, A549. nih.govplos.org |

| Antimicrobial | Interferes with DNA gyrase, topoisomerase IV, or FtsZ polymerization. mdpi.com | Staphylococcus aureus, Streptococcus pneumoniae. mdpi.com |

| ROCK Inhibition | Competitively binds to the ATP pocket of Rho-associated kinase. nih.gov | N/A (Enzyme-based assays) |

Structure-Activity Relationship (SAR) Studies for Biological Potential through Analogue Synthesis

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound like this compound. By systematically synthesizing and testing analogues, researchers can determine which functional groups are essential for activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov

For the this compound scaffold, SAR studies would typically explore modifications at three key positions:

The C-4 Position (Carboxylate Group): The ester at this position is a prime target for modification. Studies on related quinolone structures have shown that an ethyl carboxylate at the 3-position was superior for antimalarial potency compared to a carboxylic acid or an amide. nih.gov This suggests that the size and hydrogen-bonding capacity of this group are critical. Hydrolyzing the ester to a carboxylic acid or converting it to various amides would be a key step in elucidating its role in target binding. nih.govmdpi.com

The C-3 Position (Amino Group): The amino group can be acylated, alkylated, or replaced with other functional groups to probe its importance. These changes would alter its hydrogen bonding ability and basicity, which could significantly impact biological activity.

The Benzene (B151609) Ring: Substitution on the aromatic ring (positions 5, 6, 7, and 8) with various electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire ring system and introduce new points of interaction with a biological target. For example, SAR studies on tetrahydroisoquinoline analogues revealed that specific substitutions at the 5 and 8 positions were crucial for anti-mycobacterial activity. nih.gov

A hypothetical SAR exploration for this compound might reveal that a small, neutral ester at C-4 is optimal, while a primary amine at C-3 is essential for hydrogen bonding, and a methoxy (B1213986) group at C-7 enhances cell permeability and potency.

Target Identification and Pathway Modulation (In Vitro)

A crucial step in the development of any bioactive compound is the identification of its specific molecular target(s). For a novel compound like this compound, a combination of in silico and in vitro approaches is typically employed.

Computational methods, such as molecular docking, can screen the compound against libraries of known protein structures to predict potential binding partners. nih.gov These predictions can then be validated experimentally. For example, in silico screening of indolizine (B1195054) analogues suggested Malate synthase as a potential target for their anti-tubercular activity, a hypothesis that could then be tested in enzyme inhibition assays. nih.gov

Experimentally, target identification can be pursued through techniques such as affinity chromatography or proteomic profiling of cells treated with the compound. Once a target is identified, further in vitro assays are conducted to confirm the interaction and understand how it modulates cellular pathways. For instance, if a kinase is identified as the target, its inhibition by the compound would be confirmed using kinase activity assays. Subsequently, downstream pathway modulation would be assessed by measuring the phosphorylation status of known substrates within the cell. Studies on other complex isoquinoline derivatives have successfully used this approach to identify MEK1 and ERK1/2 as molecular targets mediating apoptosis in non-small-cell lung cancer cells. mdpi.com These studies confirm that the compound not only binds its direct target but also effectively alters the signaling cascade, leading to the desired cellular outcome, such as apoptosis or cell cycle arrest. mdpi.com

Future Research Directions and Challenges in the Study of Ethyl 3 Aminoisoquinoline 4 Carboxylate

Development of Novel Asymmetric Synthetic Methodologies

A primary challenge in the synthesis of isoquinoline (B145761) derivatives lies in the control of stereochemistry. The development of asymmetric synthetic methods to produce enantiomerically pure compounds is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities. For derivatives of Ethyl 3-aminoisoquinoline-4-carboxylate, future research should focus on creating chiral centers with high enantioselectivity.

Current strategies for synthesizing chiral tetrahydroisoquinolines, a related class of compounds, often rely on asymmetric hydrogenation and asymmetric transfer hydrogenation. mdpi.com These methods have proven effective for various N-heteroaromatics. mdpi.com However, the direct asymmetric synthesis of highly substituted isoquinolines like this compound remains a significant hurdle. mdpi.com

Future methodologies could explore:

Chiral Catalysts: Designing novel transition-metal catalysts (e.g., based on rhodium or iridium) with chiral ligands to induce asymmetry in the cyclization or functionalization steps. mdpi.com

Organocatalysis: Employing small organic molecules as catalysts to create stereocenters, which can offer a complementary approach to metal-based catalysis. mdpi.com

Biocatalysis: Utilizing enzymes to perform stereoselective transformations, offering high selectivity under mild reaction conditions.

Overcoming the challenges in asymmetric synthesis will be critical for exploring the full therapeutic potential of chiral derivatives of this compound.

Exploration of Advanced Functionalization and Diversification Strategies

To explore the structure-activity relationships of this compound derivatives, it is essential to develop a diverse library of analogues. This requires advanced functionalization strategies that allow for the selective modification of the isoquinoline core. Modern synthetic methods have provided powerful tools for this purpose.

Recent advances in C-H activation and transition-metal-catalyzed cross-coupling reactions have become highly effective for creating substituted isoquinolines. ijpsjournal.com These techniques allow for the introduction of various substituents at different positions of the isoquinoline ring (e.g., C-1, C-3, C-4), which is crucial for fine-tuning the properties of the molecule. nih.gov

Future research in this area should aim to:

Late-Stage Functionalization: Develop methods that allow for the modification of the this compound core at a late stage of the synthesis, enabling the rapid generation of a wide range of derivatives.

Multi-component Reactions: Design one-pot, multi-component reactions to construct complex and diverse isoquinoline structures efficiently. organic-chemistry.org

Novel Ring Systems: Explore the synthesis of fused heterocyclic systems incorporating the this compound scaffold to access novel chemical space. nih.gov

These advanced functionalization strategies will be instrumental in creating tailored molecules for specific biological targets.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from laboratory scale to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing. researchgate.net Integrating the synthesis of this compound and its derivatives with flow chemistry and automation presents a promising avenue for future research.

The benefits of automated flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with hazardous reagents and exothermic reactions. acs.org

Improved Reproducibility and Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to more reliable and reproducible results. researchgate.netacs.org

High-Throughput Synthesis: Automated systems can perform numerous reactions in parallel, accelerating the process of library generation and reaction optimization. syrris.comvapourtec.com

Scalability: Scaling up production in flow chemistry can often be achieved by simply running the system for a longer duration, a process known as "scaling-out". acs.org

By developing robust flow chemistry protocols, researchers can streamline the synthesis of this compound derivatives, making them more accessible for further investigation and potential commercialization. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis of isoquinolines is fundamental to optimizing existing methods and developing new ones. While classic name reactions like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, the mechanisms of many modern, metal-catalyzed reactions are still under investigation. numberanalytics.comyoutube.com

Future research should focus on:

In-situ Spectroscopic Studies: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time and identify reactive intermediates.

Kinetic Analysis: Performing detailed kinetic studies to elucidate the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Employing theoretical calculations to model reaction pathways, transition states, and catalyst behavior to complement experimental findings.

A deeper mechanistic understanding will enable chemists to rationally design more efficient and selective synthetic routes to this compound and its derivatives, overcoming challenges such as low yields and the formation of unwanted byproducts.

Computational Design for Tailored Properties and Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net These in silico methods can predict the properties of molecules before they are synthesized, thereby guiding experimental efforts and saving significant time and resources. researchgate.net

For this compound, computational design can be applied to:

Structure-Based Drug Design: Using molecular docking to predict the binding affinity of derivatives to specific biological targets. dntb.gov.ua

Ligand-Based Drug Design: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of molecules with their biological activity. nih.gov

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds to identify candidates with favorable pharmacokinetic profiles.

Materials Science Applications: Computational analysis can also be used to predict the optoelectronic properties of novel derivatives for potential use in materials science. ankara.edu.tr

By integrating computational design with synthetic chemistry, researchers can adopt a more targeted approach to developing derivatives of this compound with tailored properties for a wide range of applications, from medicine to materials science. dntb.gov.ua

Q & A

Q. What are the standard synthetic routes for Ethyl 3-aminoisoquinoline-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as substituted benzaldehydes or cyanoacetate derivatives. For example, a common method uses 3-hydroxybenzaldehyde and ethyl cyanoacetate in ethanol with a base catalyst (e.g., piperidine) to form intermediates, followed by cyclization and esterification . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading to improve yield. Reaction progress is monitored via TLC or HPLC to isolate intermediates.

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, amino protons at ~5–6 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles, torsional strain, and hydrogen-bonding networks . Mercury CSD aids in visualizing packing patterns and intermolecular interactions .

Q. What are the primary biological screening protocols for this compound?

Initial screening focuses on antimicrobial and anticancer activity:

- Antimicrobial assays : Disc diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) with MIC values compared to positive controls like ampicillin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to measure IC values, with dose-response curves analyzed using nonlinear regression .

Advanced Research Questions

Q. How can computational methods predict the binding mechanisms of this compound to biological targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like topoisomerases or kinases. For example:

Q. How should researchers address contradictory data in reaction yields or biological activity?

Contradictions arise from impurities, solvent effects, or assay variability. Mitigation strategies include:

- Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers.

- Control experiments : Use known inhibitors (e.g., doxorubicin) to validate assay conditions .

- Analytical cross-checks : LC-MS to confirm compound purity and rule out byproducts .

Q. What strategies improve the regioselectivity of substituents on the isoquinoline ring during synthesis?

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Electron-withdrawing groups (e.g., nitro) at C-3 position guide electrophilic substitution to C-4.

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at specific positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.